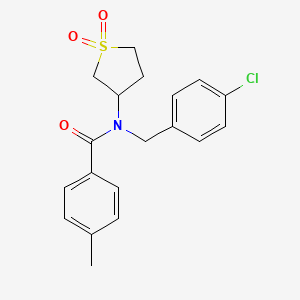![molecular formula C14H16N2O5S B12132906 N-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]phenylalanine](/img/structure/B12132906.png)
N-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]phenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,5-ジメチル-1,2-オキサゾール-4-イル)スルホニルフェニルアラニンは、3,5-ジメチル-1,2-オキサゾール環を介してフェニルアラニン部分にスルホニル基が結合した合成有機化合物です。
準備方法
合成経路および反応条件
(3,5-ジメチル-1,2-オキサゾール-4-イル)スルホニルフェニルアラニンの合成は、通常、以下の手順で行われます。
オキサゾール環の形成: 3,5-ジメチル-1,2-オキサゾール環は、適切な前駆体を酸性または塩基性条件下で環化することにより合成できます。
スルホニル化: 次に、オキサゾール環は、トリエチルアミンなどの塩基の存在下、メタンスルホニルクロリドなどのスルホニルクロリド試薬を使用してスルホニル化されます。
フェニルアラニンとのカップリング: スルホニル化されたオキサゾールは、N,N'-ジシクロヘキシルカルボジイミド(DCC)および4-ジメチルアミノピリジン(DMAP)などのペプチドカップリング試薬を使用してフェニルアラニンとカップリングされます。
工業的生産方法
この化合物の工業的生産は、高収率と高純度を確保するために、上記の合成経路の最適化を伴う可能性があります。これには、試薬と中間体を効率的に処理するために、自動ペプチド合成装置や大規模反応器の使用が含まれる可能性があります。
化学反応の分析
反応の種類
(3,5-ジメチル-1,2-オキサゾール-4-イル)スルホニルフェニルアラニンは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの強力な酸化剤を使用して酸化できます。
還元: 還元は、水素化アルミニウムリチウムまたは水素化ホウ素ナトリウムなどの還元剤を使用して達成できます。
置換: スルホニル基は、求核置換反応を使用して他の官能基に置換できます。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: 乾燥エーテル中の水素化アルミニウムリチウム。
置換: 塩基の存在下のアミンまたはチオールなどの求核剤。
主要な生成物
酸化: オキサゾール環の酸化誘導体。
還元: スルホニル基の還元型。
置換: 使用した求核剤に応じて、さまざまな置換誘導体。
科学研究への応用
化学
化学では、(3,5-ジメチル-1,2-オキサゾール-4-イル)スルホニルフェニルアラニンは、より複雑な分子の合成のためのビルディングブロックとして使用されます。その独特の構造により、新しい反応経路の探求と新規化合物の開発が可能になります。
生物学
生物学的研究では、この化合物は、酵素相互作用とタンパク質修飾の研究に使用できます。そのスルホニル基は、スルホニル含有酵素の活性を調査するためのプローブとして機能できます。
医学
医薬品化学では、(3,5-ジメチル-1,2-オキサゾール-4-イル)スルホニルフェニルアラニンは、薬剤候補としての可能性を探求されています。その構造により、特定の生物学的経路の阻害剤または活性化剤の設計が可能になります。
産業
産業部門では、この化合物は、安定性または反応性の向上などの特定の特性を持つ新素材の開発に使用できます。
科学的研究の応用
Chemistry
In chemistry, N-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]phenylalanine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications. Its sulfonyl group can act as a probe for investigating the activity of sulfonyl-containing enzymes.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structure allows for the design of inhibitors or activators of specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用機序
(3,5-ジメチル-1,2-オキサゾール-4-イル)スルホニルフェニルアラニンがその効果を発揮するメカニズムには、酵素や受容体などの分子標的との相互作用が含まれます。スルホニル基は、活性部位残基と共有結合を形成し、標的タンパク質の阻害または活性化につながります。オキサゾール環は、化合物の相互作用に構造的安定性と特異性を提供します。
類似化合物との比較
類似化合物
- N-[(3,5-ジメチル-1,2-オキサゾール-4-イル)スルホニル]グリシン
- N-[(3,5-ジメチル-1,2-オキサゾール-4-イル)スルホニル]アラニン
- N-[(3,5-ジメチル-1,2-オキサゾール-4-イル)スルホニル]バリン
ユニークさ
(3,5-ジメチル-1,2-オキサゾール-4-イル)スルホニルフェニルアラニンは、生物学的標的との特定の相互作用をもたらすフェニルアラニン部分の存在によってユニークです。これは、芳香環が欠損しているか、異なるアミノ酸残基を持つ可能性のある他の類似化合物とは異なります。
(3,5-ジメチル-1,2-オキサゾール-4-イル)スルホニルフェニルアラニンの合成、反応、用途、メカニズムを理解することで、研究者はさまざまな科学および産業分野におけるその可能性をさらに探求できます。
特性
分子式 |
C14H16N2O5S |
|---|---|
分子量 |
324.35 g/mol |
IUPAC名 |
2-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C14H16N2O5S/c1-9-13(10(2)21-15-9)22(19,20)16-12(14(17)18)8-11-6-4-3-5-7-11/h3-7,12,16H,8H2,1-2H3,(H,17,18) |
InChIキー |
NHZAEKUBKUCFDG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2,6-dimethylmorpholin-4-yl)-9-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12132823.png)
![prop-2-en-1-yl 3-[(5E)-4-oxo-5-{4-oxo-3-[3-oxo-3-(prop-2-en-1-yloxy)propyl]-2-thioxo-1,3-thiazolidin-5-ylidene}-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B12132826.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12132828.png)
![4-[({[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide](/img/structure/B12132831.png)
![(5Z)-5-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12132836.png)
![N-(2-chloro-4,6-dimethylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12132841.png)
![1-[3-(Diethylamino)propyl]-5-(3-chlorophenyl)-3-hydroxy-4-[(7-methoxybenzo[d]f uran-2-yl)carbonyl]-3-pyrrolin-2-one](/img/structure/B12132844.png)


![2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B12132864.png)
![9-(4-chlorophenyl)-2-ethoxy-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-pyrrolo[3,2,1-ij][1,2]thiazolo[5,4-c]quinoline-4,5-dione](/img/structure/B12132866.png)
![3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12132877.png)

![7-(4-methylphenyl)-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B12132892.png)
